molecular formula C14H13BrClNO3 B4181396 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)propanamide

2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)propanamide

Cat. No. B4181396
M. Wt: 358.61 g/mol
InChI Key: LNKBWYUQFBLHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)propanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as "FCPR" in scientific literature. This compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of FCPR is not fully understood. However, it has been shown to inhibit the activity of protein kinases, specifically the c-Jun N-terminal kinase (JNK) and the extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
FCPR has been shown to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, it has been shown to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One advantage of using FCPR in lab experiments is its specificity towards protein kinases. This allows researchers to study the role of specific protein kinases in various cellular processes. However, one limitation of using FCPR is its potential toxicity towards normal cells. Therefore, careful optimization of the concentration and exposure time of FCPR is necessary to minimize its toxicity.

Future Directions

There are several future directions for the study of FCPR. One direction is the development of more potent and selective analogs of FCPR. Another direction is the study of the role of FCPR in various disease models, including cancer, inflammation, and viral infections. Furthermore, the potential use of FCPR as a therapeutic agent for various diseases warrants further investigation.

Scientific Research Applications

FCPR has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been studied for its potential use as a tool for studying the role of protein kinases in various cellular processes.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-5-4-10(15)7-12(13)16/h2-7,9H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKBWYUQFBLHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-(furan-2-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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